N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-26-13-3-5-14(6-4-13)30(24,25)22-19-21-15(10-29-19)18(23)20-9-12-2-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVWTVRUBPOZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including sulfonation, amidation, and thiazole formation. The reaction conditions often involve the use of catalysts such as palladium and reagents like sodium bicarbonate in solvents such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Substituent Variations in Thiazole Carboxamides
The target compound’s structural analogs differ primarily in substituents on the thiazole ring, sulfonamide groups, and N-linked aromatic systems. Key examples include:
Anticancer Activity
Structural Stability
- X-ray and QTAIM analyses of the target compound’s analog (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylthio)thiazole-4-carboxamide) reveal intramolecular C–H···O and π-π interactions that stabilize the conformation . This contrasts with 1,2,4-triazole-3-thiones (), which adopt thione tautomeric forms to optimize stability .
Key Differentiators and SAR Insights
- Benzodioxole vs. Fluorophenyl : The benzodioxole group in the target compound may improve CNS penetration compared to 4-fluorophenyl analogs .
- Sulfonamido vs.
- Substituent Position : 2-Sulfonamido substitution (target compound) vs. 5-sulfonyl substitution () alters steric and electronic profiles, impacting target selectivity.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₅S
- Molecular Weight : 398.43 g/mol
- CAS Number : 877634-02-1
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety often exhibit diverse biological activities. The thiazole and sulfonamide groups in this compound contribute to its pharmacological potential, particularly through inhibition of specific enzymes involved in cancer cell proliferation.
Biological Activity Overview
-
Anti-Cancer Activity :
- Targeting Thioredoxin Reductase (TrxR) : Recent studies show that derivatives similar to this compound can selectively inhibit TrxR, an enzyme overexpressed in various cancers. This inhibition leads to reduced proliferation of cancer cells while sparing normal cells, indicating a potential therapeutic window for treating malignancies such as leukemia and solid tumors .
- Case Study : In vitro assays demonstrated that compounds with similar structures exhibited IC₅₀ values significantly lower than conventional chemotherapeutics against leukemia cell lines (Molm-13 and NB4), suggesting enhanced efficacy .
- Anti-Inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-Cancer | TrxR Inhibition | |
| Anti-Inflammatory | Cytokine Modulation | |
| Selective Toxicity | Cancer vs Normal Cells |
Case Studies and Experimental Data
In a study evaluating the anti-proliferative effects of similar compounds, it was found that:
- Compound MAZ2 , a derivative, exhibited IC₅₀ values of 0.5 µM against 4T1 breast cancer cells, significantly outperforming the standard TrxR inhibitor Auranofin.
- The selectivity index (SI) for MAZ2 was notably high when comparing its effects on cancerous versus normal cell lines, demonstrating its potential as a targeted therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
